N-Acetoxy-3-fluorenylacetamide
Description
Properties
CAS No. |
38105-27-0 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
[acetyl(9H-fluoren-3-yl)amino] acetate |
InChI |
InChI=1S/C17H15NO3/c1-11(19)18(21-12(2)20)15-8-7-14-9-13-5-3-4-6-16(13)17(14)10-15/h3-8,10H,9H2,1-2H3 |
InChI Key |
XDYUKYTUNKXXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC2=C(CC3=CC=CC=C32)C=C1)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isomeric Fluorenylacetamide Derivatives
The carcinogenicity and reactivity of fluorenylacetamides depend on the position of the acetoxy group (2-, 3-, or 4- on the fluorene ring).
Table 1: Comparative Carcinogenicity of Fluorenylacetamide Isomers
| Compound | Carcinogenic Potency (Order) | Primary Target Tissues | Reactivity with Methionine | Nucleophilic Substitution Rate |
|---|---|---|---|---|
| N-Acetoxy-2-fluorenylacetamide | Highest (1st) | Liver, mammary, intestine | High (forms adducts) | Fast (unimolecular ionization) |
| N-Acetoxy-3-fluorenylacetamide | Moderate (2nd) | Mammary gland (site-specific) | None observed | Slow (no reaction) |
| N-Acetoxy-4-fluorenylacetamide | Lowest (3rd) | Marginally active | Low | Very slow (bimolecular) |
Key Findings :
- N-Acetoxy-2-fluorenylacetamide is the most potent isomer, reacting readily with nucleophiles like methionine to form adducts (e.g., o-methylthio-2-fluorenylacetamide) . Its high reactivity correlates with multisite carcinogenicity, including liver and intestinal tumors .
- However, it induces mammary tumors in rats, likely through tissue-specific metabolic activation .
- N-Acetoxy-4-fluorenylacetamide exhibits negligible carcinogenicity and minimal nucleophilic interaction, attributed to steric hindrance and electronic effects .
Mechanistic Insights: Reactivity and Metabolic Activation
The carcinogenicity of these compounds is linked to their ability to form electrophilic intermediates that bind to cellular macromolecules (e.g., DNA, RNA).
Nucleophilic Substitution Dynamics:
- N-Acetoxy-2-fluorenylacetamide undergoes unimolecular ionization, generating a reactive amidonium ion that reacts with nucleophiles like guanosine and methionine. This process is 10-fold faster than for the 4-isomer .
- This compound lacks this reactivity, suggesting alternative activation pathways. Its mammary specificity may involve localized enzymatic sulfation or esterification, though this remains unconfirmed .
Comparison with Non-Fluorenyl Acetamide Derivatives
Table 2: Select Acetamide Derivatives and Their Properties
| Compound | Structure | Key Properties | Relevance to Fluorenylacetamides |
|---|---|---|---|
| N-Hydroxy-2-acetylaminofluorene | Fluorene-2-acetamide + hydroxyl | Proximate carcinogen; multisite tumors | Parent hydroxamic acid of N-acetoxy-2-FA |
| N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide | Benzothiazole core + acetamide | Anticancer/antimicrobial activity | Structural dissimilarity; different targets |
| 2-Fluoroacetamide | Fluoro-substituted acetamide | Rodenticide; inhibits TCA cycle | Distinct mechanism (non-carcinogenic) |
Key Observations :
- N-Hydroxy-2-acetylaminofluorene is a metabolic precursor to N-acetoxy-2-fluorenylacetamide and shares its multisite carcinogenicity.
- Benzothiazole-derived acetamides (e.g., EP3 348 550A1 derivatives) lack carcinogenicity but are pharmacologically active, highlighting structural diversity in acetamide applications .
- 2-Fluoroacetamide operates via a non-genotoxic mechanism (TCA cycle disruption), contrasting sharply with fluorenylacetamides’ DNA-reactive properties .
Structural and Electronic Determinants of Activity
The position of the acetoxy group on the fluorene ring dictates electronic distribution and steric accessibility:
- 2-Position : Optimal resonance stabilization of the amidonium ion intermediate, enabling rapid nucleophilic attack.
- 3-Position : Reduced conjugation and steric hindrance, limiting reactivity except in specific tissues (e.g., mammary gland).
- 4-Position : Minimal resonance effects and maximal steric hindrance, rendering it nearly inert .
Preparation Methods
Structural and Chemical Properties
Molecular Characteristics
N-Acetoxy-3-fluorenylacetamide (C₁₇H₁₅NO₃) features a fluorenyl backbone substituted with acetamide and acetoxy groups at the 3-position. Its molecular weight is 281.30 g/mol, with a computed XLogP3 value of 3, indicating moderate lipophilicity. The SMILES string (CC(=O)N(C1=CC2=C(CC3=CC=CC=C32)C=C1)OC(=O)C) confirms the presence of two acetyl moieties: one bonded to the nitrogen (acetamide) and another esterified as an acetoxy group.
Reactive Sites and Stability
The compound’s reactivity is dominated by the labile acetoxy group, which facilitates nucleophilic substitution under alkaline conditions. This property is critical in its role as a DNA-adduct-forming agent, as evidenced by studies linking it to mutagenic events. Stability analyses suggest that storage under anhydrous conditions at low temperatures (-20°C) is essential to prevent hydrolysis of the acetoxy ester.
Synthetic Pathways
Starting Materials
The synthesis typically begins with 3-aminofluorene, a commercially available precursor. Key reagents include:
Stepwise Acylation Protocol
Primary Acetylation of the Amine Group
- Reaction Setup : 3-aminofluorene (1.0 equiv) is dissolved in anhydrous THF under nitrogen atmosphere.
- Acetic Anhydride Addition : Acetic anhydride (1.1 equiv) is added dropwise at 0–5°C to prevent side reactions.
- Stirring and Completion : The mixture is stirred at room temperature for 4–6 hours, monitored by thin-layer chromatography (TLC).
This step yields N-acetyl-3-aminofluorene (intermediate), characterized by a bathochromic shift in UV-Vis spectra (λₘₐₓ = 285 nm).
Secondary Acetoxy Group Introduction
- Alkaline Conditions : The intermediate is suspended in a NaOH solution (pH 9–12) to deprotonate the hydroxyl group at the 3-position.
- Acetic Anhydride Quenching : A second equivalent of acetic anhydride is introduced at 40–60°C over 20–60 minutes, ensuring selective O-acetylation.
- Reflux and Isolation : The reaction is refluxed for 1–2 hours, followed by extraction with dichloromethane and evaporation under reduced pressure.
Optimization Strategies
Analytical Characterization
Spectroscopic Data
Industrial and Laboratory-Scale Adaptations
Pilot-Scale Production
A patented method for analogous compounds (e.g., N-acetylcysteine) highlights the use of continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Applied to this compound, this approach could minimize thermal degradation.
Challenges and Mitigation
Hydrolytic Instability
The acetoxy group undergoes hydrolysis in aqueous media (t₁/₂ = 4 hours at pH 7.4), necessitating anhydrous workup conditions. Adding molecular sieves (4Å) during the reaction suppresses this degradation.
Byproduct Formation
- Diacetylated Byproduct : Occurs when excess acetic anhydride reacts at both the 3- and 6-positions of fluorene. Mitigated by stepwise reagent addition and temperature control.
- Oxidation Products : Fluorenone derivatives form under oxidative conditions, avoided by using degassed solvents and inert atmospheres.
Q & A
Q. What strategies mitigate oxidative degradation of this compound during long-term storage?
- Solutions : Store under inert gas (argon) in amber vials at -20°C. Add antioxidants (e.g., BHT at 0.01% w/v) and validate stability via forced degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
